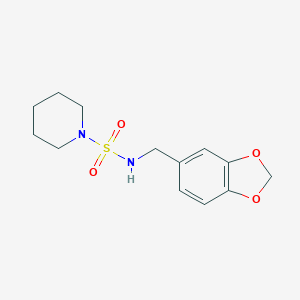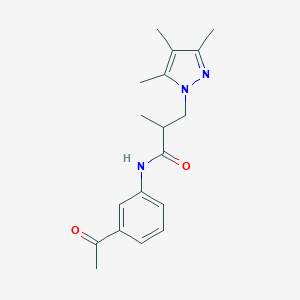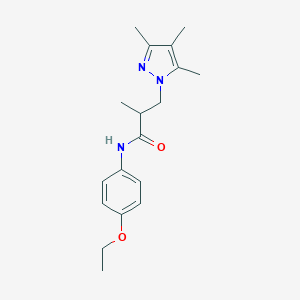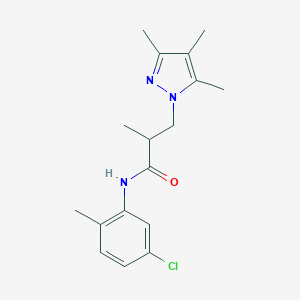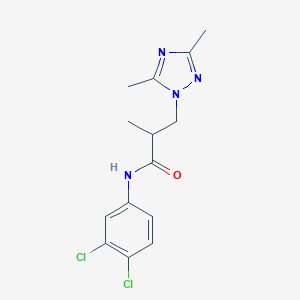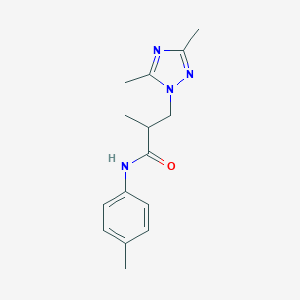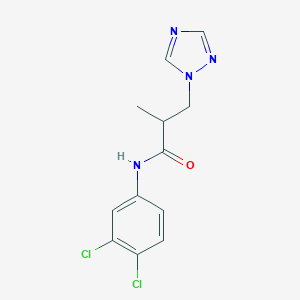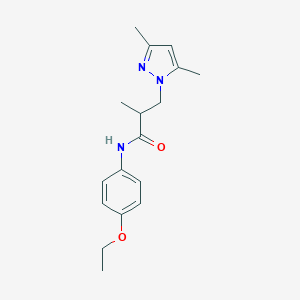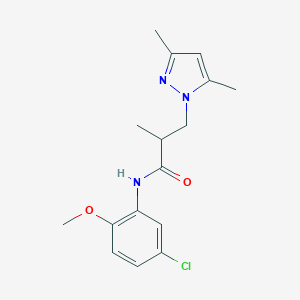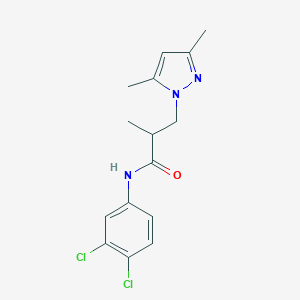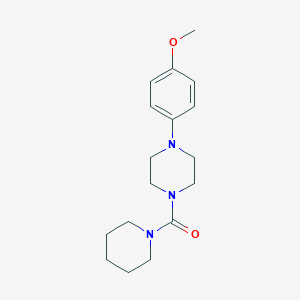
(4-(4-甲氧基苯基)哌嗪-1-基)(哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular weight of 332.45 . The compound is a brown semi-solid .
Molecular Structure Analysis
The molecular structure of “(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is complex and involves various types of bonds . The compound crystallizes with Z’ = 2, in space groups P and Pna21 . The structure is linked by a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds .Physical And Chemical Properties Analysis
“(4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone” is a brown semi-solid .作用机制
Target of Action
The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone are the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect various biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the action of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is the potential treatment of various neurological conditions. This is due to its interaction with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
实验室实验的优点和局限性
One of the main advantages of using (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone in lab experiments is its ability to target specific receptors in the brain. This makes it a useful tool for studying the effects of various drugs on the brain. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the research on (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone. One area of interest is the development of new drugs that target specific receptors in the brain. Another potential direction is the study of the long-term effects of this compound on the brain and the body. Additionally, there is a need for further research on the potential side effects of this compound and how they can be mitigated.
合成方法
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-(4-methoxyphenyl)piperazine. This compound is then reacted with piperidine and formaldehyde to produce (4-(4-Methoxyphenyl)piperazin-1-yl)(piperidin-1-yl)methanone.
科学研究应用
细胞毒活性
与(4-(4-甲氧基苯基)哌嗪-1-基)(哌啶-1-基)甲酮类似的化合物已被设计和合成,用于体外抗各种癌细胞系的细胞毒活性,例如 BT-474、HeLa、MCF-7、NCI-H460 和 HaCaT 细胞 .
α1-肾上腺素能受体亲和力
类似物已被分析其对α1-肾上腺素能受体的亲和力,这些受体是治疗高血压和良性前列腺增生等疾病的潜在靶点 .
分子动力学和对接模拟
这些化合物也已用于对接模拟和分子动力学,以了解它们与生物靶标的相互作用,这对药物设计至关重要 .
光谱表征
已采用 XRD、FT-IR、FT-拉曼和 NMR 等光谱技术来表征相关化合物的结构和性质 .
晶体学
已进行与其他化学物质(如酸)的共结晶研究,以了解类似哌嗪衍生物的盐形成和晶体结构 .
合成方案
已经为相关化合物开发了新的合成方案,这些方案可以用于合成 (4-(4-甲氧基苯基)哌嗪-1-基)(哌啶-1-基)甲酮,以探索其性质和应用 .
安全和危害
生化分析
Biochemical Properties
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown alpha1-adrenergic affinity, indicating potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-7-5-15(6-8-16)18-11-13-20(14-12-18)17(21)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTYQGBSMUBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

